molecular formula C14H15N B14496748 1H-Pyrrole, 1-ethenyl-2-(4-ethylphenyl)- CAS No. 64222-38-4

1H-Pyrrole, 1-ethenyl-2-(4-ethylphenyl)-

Cat. No.: B14496748
CAS No.: 64222-38-4
M. Wt: 197.27 g/mol
InChI Key: NNIQJNAWKUCJTR-UHFFFAOYSA-N
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Description

1H-Pyrrole, 1-ethenyl-2-(4-ethylphenyl)- is a heterocyclic aromatic organic compound It is characterized by a pyrrole ring substituted with an ethenyl group at the 1-position and a 4-ethylphenyl group at the 2-position

Preparation Methods

The synthesis of 1H-Pyrrole, 1-ethenyl-2-(4-ethylphenyl)- can be achieved through several synthetic routes. One common method involves the condensation of 4-ethylbenzaldehyde with pyrrole in the presence of a base, followed by the addition of an ethenyl group through a Heck reaction. The reaction conditions typically involve the use of palladium catalysts and phosphine ligands under an inert atmosphere .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

1H-Pyrrole, 1-ethenyl-2-(4-ethylphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-diones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethenyl group to an ethyl group.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3- and 5-positions. Common reagents include halogens, sulfonyl chlorides, and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrrole-2,5-diones, while reduction results in the corresponding ethyl-substituted pyrrole.

Scientific Research Applications

1H-Pyrrole, 1-ethenyl-2-(4-ethylphenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound can be used as a probe to study biological processes involving pyrrole derivatives.

    Industry: It is used in the production of polymers, dyes, and other materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 1-ethenyl-2-(4-ethylphenyl)- involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to specific physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1H-Pyrrole, 1-ethenyl-2-(4-ethylphenyl)- can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrrole, 1-ethenyl-2-(4-ethylphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for a variety of specialized applications.

Properties

CAS No.

64222-38-4

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

1-ethenyl-2-(4-ethylphenyl)pyrrole

InChI

InChI=1S/C14H15N/c1-3-12-7-9-13(10-8-12)14-6-5-11-15(14)4-2/h4-11H,2-3H2,1H3

InChI Key

NNIQJNAWKUCJTR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=CN2C=C

Origin of Product

United States

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